2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid
Description
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid is a heterocyclic compound featuring a quinazoline backbone with sulfonic acid and ketone functional groups. The sulfonic acid is likely derived from hydrolysis of the sulfonyl chloride group, a common reaction in sulfonate synthesis.
Properties
IUPAC Name |
2,4-dioxo-1H-quinazoline-6-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5S/c11-7-5-3-4(16(13,14)15)1-2-6(5)9-8(12)10-7/h1-3H,(H,13,14,15)(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLDSHJSVVGKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid typically involves the reaction of anthranilic acid derivatives. One common method includes the cyclization of anthranilic acid with appropriate sulfonating agents under controlled conditions . Industrial production methods often involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The quinazoline scaffold and its derivatives are widely studied for biological and chemical applications. Below is a detailed comparison of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid with analogous compounds:
Substituent-Specific Comparisons
Functional Group Impact on Properties
- Sulfonic Acid vs. Sulfonamide : The sulfonic acid group confers higher acidity and water solubility compared to the sulfonamide derivative, which may enhance bioavailability in aqueous environments. However, sulfonamides exhibit stronger binding to enzymes (e.g., kinases) due to hydrogen-bonding interactions .
- Carboxylic Acid vs. Sulfonic Acid : The carboxylic acid derivative (CAS 1821028-80-1) is less polar and more amenable to esterification or amidation, whereas the sulfonic acid is more stable in physiological conditions .
- Heterocycle Variations : Replacement of the quinazoline core with phthalazine (as in ) alters electron distribution, affecting redox properties and applications in imaging .
Biological Activity
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a quinazoline core with two carbonyl groups and a sulfonic acid group, which contribute to its biological activity. The focus of this article is to explore the biological activities associated with this compound, particularly its role as an inhibitor of Poly ADP-ribose glycohydrolase (PARG), and its implications in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 242.21 g/mol. The compound's structure can be represented as follows:
Research indicates that this compound acts primarily as an inhibitor of PARG. PARG is an enzyme involved in the DNA repair process by hydrolyzing poly(ADP-ribose) chains. Inhibition of this enzyme can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents by preventing the repair of DNA damage caused by these treatments .
Biological Activity
The biological activity of this compound has been investigated through various studies:
Inhibition of PARG
Studies have shown that this compound exhibits significant inhibitory effects on PARG activity. This inhibition can potentiate the effects of DNA-damaging agents used in cancer therapy.
Antitumor Activity
In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines by disrupting DNA repair mechanisms. This makes it a potential candidate for combination therapies in oncology .
Case Studies and Research Findings
Several research findings highlight the efficacy and potential applications of this compound:
- Study on PARG Inhibition : A study published in Cancer Research reported that treatment with this compound resulted in a significant decrease in PARG activity in cultured cancer cells. The study concluded that combining this inhibitor with conventional chemotherapeutics could enhance tumor cell death .
- Antitumor Efficacy : Another investigation demonstrated that administering this compound alongside doxorubicin resulted in increased cytotoxicity against breast cancer cells compared to doxorubicin alone. The mechanism was attributed to impaired DNA repair capabilities due to PARG inhibition .
Comparative Analysis with Similar Compounds
A comparison table illustrates the structural similarities and differences between this compound and other quinazoline derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Chloroquinazoline-2,4-dione | Quinazoline core with chlorine | Antimicrobial activity |
| 2-Hydroxyquinazoline-4-one | Hydroxy group at position 2 | Exhibits anti-inflammatory properties |
| This compound | Two carbonyl groups and sulfonic acid group | Inhibitor of PARG |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of sulfonated quinazoline precursors under acidic or catalytic conditions. For example, condensation of 6-sulfonatoquinazoline intermediates with carbonyl donors (e.g., urea or thiourea) in refluxing acetic acid can yield the target compound. Optimization requires adjusting stoichiometric ratios, temperature (e.g., 80–120°C), and catalysts (e.g., p-toluenesulfonic acid) . Purity can be enhanced via recrystallization from ethanol-water mixtures or column chromatography using silica gel and polar eluents.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to confirm the quinazoline core and sulfonic acid moiety.
- FT-IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and sulfonic acid (S=O, ~1050–1200 cm⁻¹) functional groups.
- HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%).
- Thermogravimetric Analysis (TGA) to evaluate thermal stability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to potential irritancy and hygroscopicity:
- Use PPE (gloves, goggles, lab coats) in a fume hood.
- Store in airtight, light-protected containers at 2–8°C.
- Avoid contact with strong oxidizers; neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological interactions of this compound?
- Methodological Answer : Utilize software (AutoDock Vina, Schrödinger Suite) to model binding affinities with target proteins (e.g., enzymes in cancer pathways). Parameterize the sulfonic acid group’s charge and hydrogen-bonding potential. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) and compare docking scores with experimental IC₅₀ values to refine models .
Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., antibacterial vs. no activity)?
- Methodological Answer :
- Mechanistic Studies : Perform time-kill assays or transcriptomic profiling to identify off-target effects.
- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., sulfonic acid position) and test derivatives.
- Meta-Analysis : Cross-reference experimental conditions (e.g., bacterial strains, pH, solvent polarity) to identify confounding variables .
Q. How can AI-driven experimental design optimize synthesis or data analysis for this compound?
- Methodological Answer :
- AI Platforms : Train machine learning models (e.g., random forests) on reaction databases to predict optimal catalysts or solvents.
- Process Automation : Integrate robotic synthesis with real-time HPLC feedback to iteratively adjust reaction parameters.
- Data Mining : Use natural language processing (NLP) to extract trends from fragmented literature (e.g., yield correlations with temperature) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
